molecular formula C24H28N3+ B12454286 N-(4-{bis[4-(dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-ylidene)methanaminium CAS No. 765266-81-7

N-(4-{bis[4-(dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-ylidene)methanaminium

Cat. No.: B12454286
CAS No.: 765266-81-7
M. Wt: 358.5 g/mol
InChI Key: AMPCGOAFZFKBGH-UHFFFAOYSA-O
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Description

It is commonly used as a histological stain and in the Gram stain test to distinguish between different classes of bacteria . This compound is known for its intense violet color and is widely used in various scientific and industrial applications.

Preparation Methods

Basic violet 1 can be synthesized through the oxidative condensation of dimethylaniline in the presence of copper sulfate, phenol, and salt. The process involves basic transformation, acid transformation, and salting out . This method is commonly used in industrial production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Basic violet 1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. In strongly basic solutions, the bright color of the dye slowly fades, and the solution becomes colorless. This fading reaction can be analyzed by measuring the color intensity or absorbance of the solution over time . Common reagents used in these reactions include hydroxide ions and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of basic violet 1 involves its ability to bind to the DNA of target organisms, causing disruption, mutation, or inhibition of DNA replication . In aqueous solutions, the compound dissociates into positive and negative ions that penetrate the cell walls and membranes of both gram-positive and gram-negative bacteria. This disrupts the cellular processes and ultimately leads to the death of the microorganisms.

Comparison with Similar Compounds

Basic violet 1 is part of the triphenylmethane dye family, which includes similar compounds such as basic violet 3 and basic violet 4 . While these compounds share similar chemical structures and properties, basic violet 1 is unique in its specific applications and effectiveness as a biological stain and antiseptic.

Properties

IUPAC Name

[4-[[4-(dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3/c1-25-21-12-6-18(7-13-21)24(19-8-14-22(15-9-19)26(2)3)20-10-16-23(17-11-20)27(4)5/h6-17H,1-5H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPCGOAFZFKBGH-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N3+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50868814, DTXSID201174432
Record name 4-{[4-(Dimethylamino)phenyl][4-(methylamino)phenyl]methylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50868814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylium, bis[4-(dimethylamino)phenyl][4-(methylamino)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201174432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

8004-87-3, 765266-81-7
Record name Basic Violet 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008004873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylium, bis[4-(dimethylamino)phenyl][4-(methylamino)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201174432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylium, bis[4-(dimethylamino)phenyl][4-(methylamino)phenyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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